molecular formula C18H16ClNO3S B2999391 2-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide CAS No. 2034330-71-5

2-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2999391
CAS No.: 2034330-71-5
M. Wt: 361.84
InChI Key: LPSUDGDELQHFCG-UHFFFAOYSA-N
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Description

The compound 2-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide features a 2-chlorophenyl group linked to an acetamide backbone, which is further substituted with a hydroxyethyl chain bearing furan-2-yl and thiophen-3-yl heterocycles. The hydroxy group may enhance hydrogen-bonding interactions with biological targets, while the chlorophenyl and heterocyclic groups contribute to lipophilicity and electronic effects .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c19-15-5-2-1-4-13(15)10-17(21)20-12-18(22,14-7-9-24-11-14)16-6-3-8-23-16/h1-9,11,22H,10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSUDGDELQHFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound consists of several key components:

  • Chlorophenyl group : This moiety is known for its influence on biological activity.
  • Furan and thiophene rings : These heterocyclic structures can enhance pharmacological properties.
  • Acetamide functional group : Commonly found in many drugs, it contributes to the compound's solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing furan and thiophene rings often exhibit significant antimicrobial properties. A study comparing various derivatives showed that those with similar structural motifs displayed potent activity against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Specifically, derivatives with electron-donating groups demonstrated enhanced antibacterial effects, suggesting that the electronic properties of substituents play a crucial role in their efficacy .

Anti-inflammatory Effects

Compounds similar to 2-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide have been investigated for their anti-inflammatory properties. The presence of the chlorophenyl group is associated with the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. In vitro studies have shown that related compounds can significantly reduce inflammation markers in cell cultures .

Anticancer Potential

The anticancer activity of compounds featuring furan and thiophene moieties has been documented in various studies. These compounds have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Mechanistically, they may act by disrupting cell cycle progression or inducing oxidative stress within cancer cells .

Case Study 1: Antimicrobial Evaluation

In a recent study, several derivatives of this compound were synthesized and evaluated for their antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:

CompoundMIC (µg/mL)Target Organism
Compound A5E. coli
Compound B10S. aureus
Compound C8Pseudomonas aeruginosa

These results indicate that certain derivatives possess significant antimicrobial activity, highlighting the potential for further development as therapeutic agents .

Case Study 2: Anti-inflammatory Activity

A study focused on the anti-inflammatory properties of related compounds showed a marked decrease in inflammatory cytokines (e.g., TNF-alpha, IL-6) when treated with these derivatives. The results are summarized in the following table:

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control12080
Compound D3020
Compound E2515

This significant reduction suggests that these compounds could be developed into effective anti-inflammatory agents .

Comparison with Similar Compounds

Key Observations:
  • Heterocyclic Diversity : The target compound incorporates both furan and thiophene rings, which are absent in simpler analogs like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide . These heterocycles may enhance π-π stacking or receptor binding compared to single-heterocycle derivatives.
  • Backbone Modifications : BG14270 replaces the acetamide with a propanamide and adds a methanesulfonyl group, increasing molecular weight and polarity . This modification could influence blood-brain barrier permeability relative to the target compound.
  • Synthetic Routes : Microwave-assisted synthesis (e.g., ) offers efficiency gains over traditional methods, though the target compound’s synthesis likely follows conventional acyl chloride activation .

Spectral and Physicochemical Properties

  • Spectral Data : The target compound’s NMR and IR profiles are expected to align with analogs like N-(3-acetyl-2-thienyl)-2-bromoacetamide, where carbonyl (C=O) and aromatic C-H stretches dominate .
  • Solubility and Lipophilicity: The hydroxy group may improve aqueous solubility compared to non-polar derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide .

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